N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-10-9-3-4-9/h6-7,9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMOPZUFTXYUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropanamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |
|---|---|---|---|---|
| This compound | C₉H₁₅N₃ | 165.24 | 1172530-74-3 | Ethyl-pyrazole, cyclopropanamine |
| N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | C₁₀H₁₇N₃ | 179.27 | 1172971-35-5 | Ethyl + methyl-pyrazole, cyclopropanamine |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₃N₄ | 215.25 | Not provided | Pyridinyl, methyl-pyrazole, cyclopropanamine |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.20 | 884501-98-8 | Nitrobenzyl, cyclopropanamine |
| N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine | C₁₃H₁₆N₂ | 200.28 | 1342996-09-1 | Indole, methyl, cyclopropanamine |
Key Observations:
Substituent Effects: The addition of a methyl group to the pyrazole ring (e.g., C₁₀H₁₇N₃) increases molecular weight by ~14 g/mol compared to the parent compound .
Synthetic Routes: Copper-Catalyzed Coupling: Used for pyridinyl-pyrazole derivatives (e.g., C₁₁H₁₃N₄), yielding 17.9% product under optimized conditions . Multicomponent Reactions: Employed for tetrazole-indazole hybrids (e.g., N-((1-cyclohexyl-1H-tetrazol-5-yl)(1H-indazol-6-yl)methyl)cyclopropanamine), demonstrating versatility in introducing diverse functional groups .
Physicochemical Properties: Melting Points: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting range of 104.0–107.0°C, suggesting higher crystallinity compared to non-pyridinyl analogues . Solubility: The nitrobenzyl derivative (C₁₀H₁₂N₂O₂) likely has reduced aqueous solubility due to the nitro group’s hydrophobicity, whereas pyrazole derivatives may exhibit better solubility in polar solvents .
Functional and Application Comparisons
Commercial and Research Utility
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound characterized by its unique cyclopropanamine structure linked to a pyrazole moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes:
- Cyclopropanamine : A three-membered ring that influences reactivity.
- Pyrazole : A five-membered ring that enhances interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Functional Groups | Cyclopropanamine, Pyrazole |
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its role as an enzyme inhibitor and receptor ligand.
The compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : Potentially inhibits kinases involved in cancer progression.
- Receptor Binding : May interact with receptors influencing inflammatory responses.
Research Findings
Recent studies have highlighted the compound's potential therapeutic properties, particularly in the fields of oncology and inflammation.
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammatory markers in cellular models, showcasing its potential in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds was conducted.
Table 2: Comparison of Biological Activities
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| N-(4-methylphenyl)-pyrazole | Anti-inflammatory | Significant reduction in inflammation markers |
| 3-amino-N-(pyrazolyl)propanamide | Anticancer | Induces apoptosis in cancer cells |
| N-(1-methylpyrazolyl)cyclobutylamine | Neuropharmacology | Modulates neurotransmitter release |
Synthesis and Production
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropanamine under reducing conditions. This process can be optimized for yield and purity for both laboratory and industrial applications.
Q & A
Validating Biological Hypotheses :
- Pair knockout cell models with compound treatment to identify target pathways (e.g., CRISPR-Cas9 for kinase genes) .
- Perform metabolomics (LC-MS) to trace downstream effects on cellular pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
